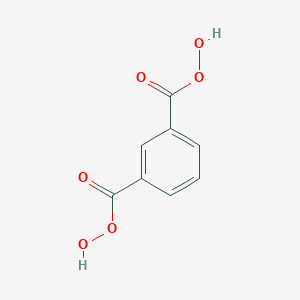

1,3-Benzenedicarboperoxoic acid

Description

1,3-Benzenedicarboperoxoic acid is a peroxoic acid derivative featuring two peroxycarboxylic acid groups (-COOOH) attached to the benzene ring at the 1,3-positions. Peroxoic acids are typically employed as oxidizing agents, polymerization initiators, or intermediates in organic synthesis due to their reactive peroxy groups .

Properties

CAS No. |

1786-87-4 |

|---|---|

Molecular Formula |

C8H6O6 |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

benzene-1,3-dicarboperoxoic acid |

InChI |

InChI=1S/C8H6O6/c9-7(13-11)5-2-1-3-6(4-5)8(10)14-12/h1-4,11-12H |

InChI Key |

KXEMXOYVVPLGSD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |

Other CAS No. |

1786-87-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Benzenedicarboperoxoic Acid (Di-tert-butyl diperoxyphthalate)

- CAS Reference : Cross-referenced as Di-t-butyl diperoxyphthalate in .

- Structure : Features two peroxy groups at the 1,2-positions, esterified with tert-butyl groups.

- Applications : Commonly used as a radical initiator in polymer chemistry due to its thermal lability. The proximity of the peroxy groups in the 1,2-isomer may reduce stability compared to the 1,3-isomer, leading to faster decomposition under mild conditions.

- Reactivity : The steric strain from adjacent peroxy groups likely increases sensitivity to heat and mechanical stress .

1,4-Benzenedicarboperoxoic Acid Dianhydride with Sulfuric Acid

- CAS Number : 27797-30-4 () .

- Formula : C₈H₆O₁₂S₂.

- The anhydride linkage may confer higher thermal stability compared to non-anhydride peroxoic acids .

Structural and Reactivity Trends

- Positional Isomerism: 1,3-Substitution: The meta-orientation of peroxy groups in 1,3-benzenedicarboperoxoic acid likely balances reactivity and stability, avoiding steric clashes (as in 1,2-isomers) while maintaining sufficient electron-withdrawing effects for oxidation reactions.

Data Tables

Table 1: Comparison of Benzenedicarboperoxoic Acid Derivatives

⁺Hypothetical formula based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.